molecular formula C12H12O4 B1585102 Dimethyl 1,4-cubanedicarboxylate CAS No. 29412-62-2

Dimethyl 1,4-cubanedicarboxylate

Cat. No. B1585102
CAS RN: 29412-62-2
M. Wt: 220.22 g/mol
InChI Key: OXBMFCGRQJNAOY-UHFFFAOYSA-N
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Description

Dimethyl 1,4-cubanedicarboxylate is a chemical compound with the molecular formula C12H12O4 . It is of great interest as a scaffold and rigid linker in both pharmaceutical and materials chemistry . It is used as a reagent in chemical synthesis .


Synthesis Analysis

The synthesis of this compound has been reported in several studies. A [2+2] photocycloaddition step is used to access this compound on a decagram scale in 33–40% yield over 8 steps . This process is demonstrated on 3.4 g·h –1 input with 30 minutes residence time, enabling to reduce the process time and to avoid the use of batch photoreactors .


Molecular Structure Analysis

The molecular structure of this compound has been studied in several papers . The highly strained cubane system is of great interest as a scaffold and rigid linker in both pharmaceutical and materials chemistry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been reported in several studies . A [2+2] photocycloaddition step is a key part of the synthesis process .


Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3, a boiling point of 270.0±20.0 °C at 760 mmHg, and a flash point of 131.3±20.2 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Synthesis and Scale-up

  • Decagram Synthesis : Dimethyl 1,4-cubanedicarboxylate is synthesized on a decagram scale using a [2+2] photocycloaddition process in flow photoreactors. This method simplifies scaling up, reducing process time and the need for batch photoreactors (Collin et al., 2020).
  • Pilot-Scale Production : A scalable process for preparing high-purity this compound has been developed, enabling multigram production through an 8-step process with minimal purification of intermediates (Falkiner et al., 2013).

Thermochemical and Structural Studies

  • Calorimetric and Crystallographic Investigation : Studies have provided structural and thermochemical information on this compound and related compounds, offering insights into their rearrangement and physical properties (Roux et al., 2005).
  • NMR Study on Interaction with Elemental Fluorine : Research has explored how this compound interacts with elemental fluorine, revealing the production of fluorinated cubane derivatives under varying conditions (Eremenko et al., 2001).

Applications in Material Chemistry

  • Dicubyl Disulfide Preparation : From this compound, dicubyl disulfide has been synthesized, providing structural insights through X-ray crystallography and theoretical calculations (Priefer et al., 2002).
  • Thermal Transformations in Condensed State : The thermal degradation of this compound and related compounds has been studied, shedding light on the kinetic parameters and product composition (Prokudin et al., 2005).

Medicinal Chemistry and Functionalized Molecules

  • Novel Cubane-Containing Molecules : New cubane-containing molecules derived from this compound have been developed, showcasing a range of synthetic methods for incorporation into medicinal chemistry programs (Wlochal et al., 2014).
  • Catalytic Activity in Cyclization of Alkynoic Acids : Cubane-type Mo3NiS4 clusters, synthesized from this compound, demonstrated high catalytic activity for intramolecular cyclization of alkynoic acids to enol lactones (Takei et al., 2003).

Enhanced Synthesis Techniques

  • Benzophenone as Photosensitizer : Benzophenone has been used as an effective photosensitizer for the synthesis of dimethyl cubane-1,4-dicarboxylate, enabling the use of lower energy light (Prentice et al., 2023).
  • Ortho-Functionalized Derivatives through Photochemical Chlorocarbonylation : A radical-mediated chlorocarbonylation process has been developed for creating 2-substituted 1,4-cubanedicarboxylic ester derivatives, enabling the synthesis of 1,2,4-trisubstituted cubanes (Collin et al., 2021).

Future Directions

The highly strained cubane system, which includes Dimethyl 1,4-cubanedicarboxylate, is of great interest as a scaffold and rigid linker in both pharmaceutical and materials chemistry . The use of convenient home-made flow photoreactors for the scale-up of a [2+2] photocycloaddition step represents a promising direction for future research .

Mechanism of Action

Target of Action

Dimethyl 1,4-cubanedicarboxylate is a highly strained cubane system that has been of great interest as a scaffold and rigid linker in both pharmaceutical and materials chemistry . It is recognized as a potential “3D phenyl bioisostere” , which means it can replace benzene rings in pharmaceutical compounds to modulate their properties .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets in the body. The cubane system’s high density and bond strain make it a unique structure that can interact with various biological targets . .

Biochemical Pathways

It is known that cubane and cubane dicarboxylic acid have been used in the synthesis of carbon nanothreads and metallic organic frameworks . This suggests that this compound could potentially affect pathways related to these structures.

Pharmacokinetics

It is known that cubane structures have been of interest in medicinal chemistry due to their potential to modulate pharmacokinetic properties .

Result of Action

It is known that cubane structures have shown potential in various applications, including as non-nuclear explosives or propellants due to their high density and bond strain . They have also been used in the synthesis of carbon nanothreads and metallic organic frameworks .

Action Environment

The action environment of this compound can be influenced by various factors. For instance, the synthesis of this compound involves a [2+2] photocycloaddition step using convenient home-made flow photoreactors . This suggests that the compound’s synthesis, and potentially its action, can be influenced by factors such as light and temperature.

properties

IUPAC Name

dimethyl cubane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-15-9(13)11-3-6-4(11)8-5(11)7(3)12(6,8)10(14)16-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBMFCGRQJNAOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12C3C4C1C5C2C3C45C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183630
Record name Cubane-1,4-dicarboylic acid dimethyl ester
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Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29412-62-2
Record name Cubane-1,4-dicarboylic acid dimethyl ester
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Record name 29412-62-2
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Record name Cubane-1,4-dicarboylic acid dimethyl ester
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Record name (1R,2R,3S,4S,5S,6R,8S)-cubane-1,4-dicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the structure of Dimethyl 1,4-cubanedicarboxylate so unique and what are its implications in terms of energy?

A1: this compound derives its name from its core structure: cubane. Cubane is a highly strained hydrocarbon with a cage-like structure composed of eight carbon atoms located at the corners of a cube. This inherent strain results in a high energy state. Research using combustion calorimetry, differential scanning calorimetry, and quantum chemical calculations determined that cubane has a strain enthalpy of 681.0 +/- 9.8 kJ/mol []. This high strain energy makes cubane and its derivatives, like this compound, fascinating subjects of study in chemistry.

Q2: Is there a way to synthesize this compound efficiently on a larger scale?

A2: Yes, researchers have developed methods for the scalable synthesis of this compound. One approach utilizes a continuous-flow photochemistry setup to facilitate a [2+2] photocycloaddition reaction, a critical step in the multi-step synthesis []. This method allows for the production of decagram quantities of this compound with improved efficiency and reduced reaction times compared to traditional batch photoreactors. Further refinements to the synthetic process have focused on telescoping steps and minimizing intermediate purifications, resulting in a more streamlined and practical approach for pilot-scale production [].

Q3: What is the significance of understanding the thermochemical properties of this compound and its isomer, Dimethyl 2,6-cuneanedicarboxylate?

A3: Understanding the thermochemical properties of these compounds provides valuable insights into the energetic consequences of their structural differences. Researchers have meticulously determined the enthalpies of formation, sublimation, and strain for both this compound and Dimethyl 2,6-cuneanedicarboxylate []. These data provide a quantitative measure of the relative stabilities of the cubane and cuneane systems, shedding light on the energy changes associated with the rearrangement of one isomer to another. Such information is crucial for understanding the reactivity and potential applications of these compounds.

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